molecular formula C9H13NO4 B14547559 (2,4-Dimethylphenyl)methanol;nitric acid CAS No. 62285-56-7

(2,4-Dimethylphenyl)methanol;nitric acid

Cat. No.: B14547559
CAS No.: 62285-56-7
M. Wt: 199.20 g/mol
InChI Key: RDIYWXAISNNFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethylphenyl)methanol, also known as 2,4-dimethylbenzyl alcohol, is an organic compound with the molecular formula C9H12O. It is a derivative of benzyl alcohol, where two methyl groups are substituted at the 2 and 4 positions of the benzene ring. Nitric acid, on the other hand, is a strong acid with the chemical formula HNO3. It is a highly reactive and corrosive substance commonly used in nitration reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,4-Dimethylphenyl)methanol can be synthesized through several methods. One common approach involves the reduction of 2,4-dimethylbenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, (2,4-Dimethylphenyl)methanol can be produced through catalytic hydrogenation of 2,4-dimethylbenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-dimethylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 2,4-dimethylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of nitrated or halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in ethanol.

    Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) or halogenation using bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Oxidation: 2,4-Dimethylbenzoic acid.

    Reduction: 2,4-Dimethylbenzylamine.

    Substitution: Nitrated or halogenated derivatives of (2,4-Dimethylphenyl)methanol.

Scientific Research Applications

(2,4-Dimethylphenyl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In biological systems, it may interact with cellular components, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Alcohol: The parent compound of (2,4-Dimethylphenyl)methanol, lacking the methyl substitutions.

    2,4-Dimethylbenzaldehyde: The aldehyde precursor used in the synthesis of (2,4-Dimethylphenyl)methanol.

    2,4-Dimethylbenzoic Acid: The oxidized product of (2,4-Dimethylphenyl)methanol.

Uniqueness

(2,4-Dimethylphenyl)methanol is unique due to the presence of two methyl groups at the 2 and 4 positions of the benzene ring. This structural feature influences its chemical reactivity and physical properties, distinguishing it from other benzyl alcohol derivatives.

Properties

CAS No.

62285-56-7

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

(2,4-dimethylphenyl)methanol;nitric acid

InChI

InChI=1S/C9H12O.HNO3/c1-7-3-4-9(6-10)8(2)5-7;2-1(3)4/h3-5,10H,6H2,1-2H3;(H,2,3,4)

InChI Key

RDIYWXAISNNFBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CO)C.[N+](=O)(O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.